2,4-Dichlorocinnamic acid

描述

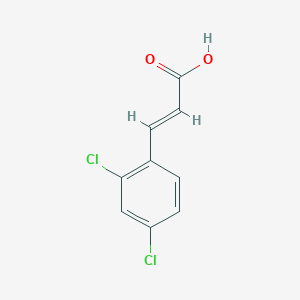

2,4-Dichlorocinnamic acid is an organic compound with the molecular formula C9H6Cl2O2. It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Dichlorocinnamic acid can be synthesized through the Perkin reaction, which involves the condensation of 2,4-dichlorobenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is often purified using techniques such as distillation and crystallization.

化学反应分析

Types of Reactions: 2,4-Dichlorocinnamic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The double bond in the cinnamic acid moiety can be reduced to form 2,4-dichlorophenylpropionic acid.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 2,4-dichlorobenzoic acid.

Reduction: Formation of 2,4-dichlorophenylpropionic acid.

Substitution: Formation of various substituted cinnamic acid derivatives.

科学研究应用

2,4-Dichlorocinnamic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

作用机制

The mechanism of action of 2,4-dichlorocinnamic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

相似化合物的比较

2,4-Dichlorocinnamic acid can be compared with other cinnamic acid derivatives, such as:

Cinnamic acid: The parent compound, which lacks the chlorine substitutions.

3,4-Dichlorocinnamic acid: Another derivative with chlorine atoms at different positions.

2,4-Dichlorophenylacetic acid: A structurally similar compound with a different functional group.

Uniqueness: The presence of chlorine atoms at the 2nd and 4th positions in this compound imparts unique chemical and biological properties, making it distinct from other cinnamic acid derivatives. These substitutions can enhance its reactivity and biological activity, making it a valuable compound in various research and industrial applications.

生物活性

2,4-Dichlorocinnamic acid (2,4-DCCA) is a compound derived from cinnamic acid, characterized by the presence of two chlorine substituents at the 2 and 4 positions on the aromatic ring. This compound has garnered attention for its diverse biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of 2,4-DCCA based on recent research findings.

- Molecular Formula : C₉H₆Cl₂O₂

- Molecular Weight : 205.05 g/mol

- CAS Number : 90-24-0

1. Anticancer Activity

Research indicates that 2,4-DCCA exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Mechanism of Action : The compound appears to work through the induction of oxidative stress and the activation of apoptotic pathways. It has been shown to increase reactive oxygen species (ROS) levels in treated cells, leading to cell cycle arrest and apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.3 | Apoptosis induction through ROS |

| HeLa | 12.7 | Cell cycle arrest and apoptosis |

2. Antimicrobial Activity

2,4-DCCA has demonstrated antimicrobial effects against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Tested Bacteria :

- Staphylococcus aureus

- Escherichia coli

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential therapeutic applications in inflammatory diseases.

Study on Cancer Cell Lines

A study published in Pharmaceutical Biology evaluated the effects of various cinnamic acid derivatives, including 2,4-DCCA, on cancer cell lines. The results indicated that 2,4-DCCA significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Microbial Degradation Study

Another investigation focused on the degradation of chlorinated compounds by fungi isolated from contaminated soils. The study found that certain fungal strains could effectively degrade 2,4-DCCA, highlighting its environmental impact and potential for bioremediation applications.

Structure-Activity Relationship (SAR)

The biological activity of 2,4-DCCA is influenced by its chemical structure. Substituents at various positions on the cinnamic acid backbone can enhance or diminish its efficacy against different biological targets.

- Key Findings :

- The presence of chlorine atoms at the ortho positions enhances cytotoxicity.

- Modifications to the aromatic ring can alter antimicrobial potency.

属性

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBWABJHRAYGFW-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | 2,4-Dichlorocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1201-99-6, 20595-45-3 | |

| Record name | 2,4-Dichlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorocinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20595-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2,4-Dichlorocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C09KK5D2T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is unique about the crystal structure of 2,4-dichlorocinnamic acid and how does it influence its reactivity?

A: this compound exhibits a strong tendency to crystallize in the β-structure, characterized by a short axis of approximately 4 Å. [, ] This structure is stabilized by intermolecular interactions, specifically Cl···Cl interactions between stacked molecules and C···C interactions within the stacks. [] These interactions play a crucial role in the compound's solid-state photoreactivity, enabling a [2+2] photodimerization reaction upon UV irradiation. [, ]

Q2: How does this compound behave during photodimerization in the solid state?

A: Research indicates that the photodimerization of this compound in its crystal form is a heterogeneous reaction. [] This means that the reaction does not proceed uniformly throughout the crystal lattice, leading to a loss of long-range order during the dimerization process. [] This finding challenges the common assumption of maintained periodicity during solid-state reactions.

Q3: Can the crystal structure of this compound be manipulated to control the outcome of its photodimerization?

A: Yes, by co-crystallizing this compound with other molecules, it's possible to engineer crystals with specific arrangements that influence the photodimerization products. For instance, co-crystallization with 6-chloro-3,4-methylenedioxycinnamic acid can yield mixed crystals capable of producing both symmetrical and unsymmetrical cyclobutane dimers upon UV irradiation. [, ] The specific ratio of reactants in the mixed crystal impacts the ratio of dimer products formed. []

Q4: Are there any examples of large molecular motions occurring during photoreactions involving this compound derivatives?

A: Interestingly, the diamine double salt of trans-2,4-dichlorocinnamic acid and trans-1,2-diaminocyclohexane undergoes a "pedal-like" molecular motion during its solid-state photodimerization. [] This observation challenges the notion that significant molecular movement is generally unfavorable in solid-state reactions. []

Q5: Beyond photodimerization, are there other notable applications of this compound in chemical research?

A: this compound serves as a substrate for the enzyme 2,4-dichlorophenoxyacetate/α-ketoglutarate dioxygenase (TfdA). [] This enzyme, involved in the bacterial degradation of the herbicide 2,4-D, catalyzes the hydroxylation of this compound, ultimately yielding 2,4-dichlorophenol and glyoxylate. [] Studying this enzymatic reaction helps understand the mechanism of TfdA and its role in bioremediation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。